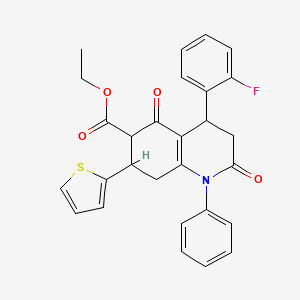
Ethyl 4-(2-fluorophenyl)-2,5-dioxo-1-phenyl-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a fluorophenyl group, and a thienyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . This reaction is known for its efficiency in producing dihydropyrimidinones, which can be further modified to obtain the desired quinoline derivative.
In an industrial setting, the production of this compound may involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thienyl groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
For example, in anti-cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing the growth of cancer cells . In anti-inflammatory research, it may interact with receptors that mediate inflammatory responses, leading to a reduction in inflammation.
Comparison with Similar Compounds
ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives to highlight its uniqueness. Similar compounds include:
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains a fluorophenyl group and exhibits similar biological activities.
Quinoline N-oxide derivatives: These compounds are formed through the oxidation of quinoline derivatives and have distinct chemical and biological properties.
Dihydroquinoline derivatives: These are obtained through the reduction of quinoline derivatives and have unique applications in medicinal chemistry.
The uniqueness of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C28H24FNO4S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 4-(2-fluorophenyl)-2,5-dioxo-1-phenyl-7-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate |
InChI |
InChI=1S/C28H24FNO4S/c1-2-34-28(33)26-20(23-13-8-14-35-23)15-22-25(27(26)32)19(18-11-6-7-12-21(18)29)16-24(31)30(22)17-9-4-3-5-10-17/h3-14,19-20,26H,2,15-16H2,1H3 |
InChI Key |
LHCVEHSMDAJVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4F)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















